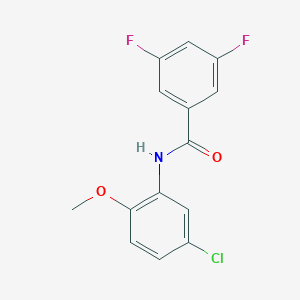![molecular formula C13H18ClN3OS B5876147 N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMT-3, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea works by inhibiting the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This results in the inhibition of tumor invasion and metastasis. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of MMPs, reduce the expression of vascular endothelial growth factor (VEGF), and induce apoptosis in cancer cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the study of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea include the development of more efficient synthesis methods, further elucidation of its mechanism of action, and the development of more soluble analogs.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 2-chloroaniline and N-(2-aminoethyl)morpholine in the presence of thiourea. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-3-1-2-4-12(11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYGWVOIXUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)



![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)